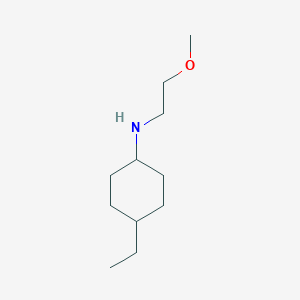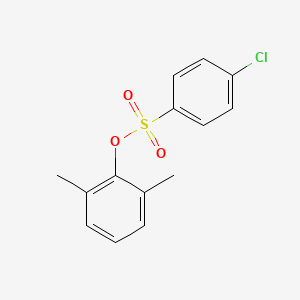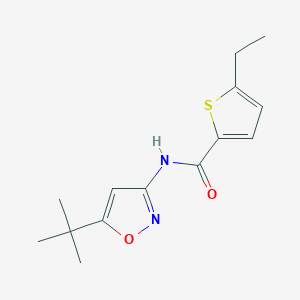![molecular formula C19H16BrClO3 B5215133 7-[(4-bromobenzyl)oxy]-6-chloro-4-propyl-2H-chromen-2-one](/img/structure/B5215133.png)
7-[(4-bromobenzyl)oxy]-6-chloro-4-propyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Chromene derivatives are a class of organic compounds with diverse biological activities and chemical properties. They are of interest in pharmaceutical and material sciences due to their structural diversity and functionalizability.
Synthesis Analysis
The synthesis of chromene derivatives often involves strategies like regioselective bromination, cyclization, and functionalization reactions. For instance, regioselective bromination and rearrangement of tetrahydrobenzo[h]chromen-2-one using N-bromosuccinimide highlights a method for introducing bromine into chromene derivatives (Wang Yang, 2010). Additionally, cyclobenzylation and catalytic C-H bond functionalization using palladium(II) offer pathways for synthesizing olefinbenzyl-chromen-4-ones (Yu-Feng Lin et al., 2017).
Molecular Structure Analysis
The molecular structure of chromene derivatives can be elucidated through X-ray diffraction methods, as demonstrated in studies on compounds like 1-(4-bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane (M. S. Løiten et al., 1999).
Chemical Reactions and Properties
Chromene derivatives undergo various chemical reactions, including cyclization under mildly basic conditions to yield benzo[c]chromen-6-ones and their tetrahydro analogues (P. Dao et al., 2018). The functionalization of ortho-bromobenzylic alcohols via palladium catalysis to synthesize chromenes highlights the versatility of chromene chemistry (L. Mahendar, G. Satyanarayana, 2014).
Physical Properties Analysis
The physical properties of chromene derivatives, such as solubility, melting point, and crystallinity, can be influenced by their molecular structure and substituents. Studies on related compounds, such as 6-fluoro-7-chloro-4-oxo-4H-chromene 3-carboxylic acid, provide insights into the impact of halogenation on these properties (P. Barili et al., 2001).
Chemical Properties Analysis
The chemical properties of chromene derivatives, including reactivity, stability, and functional group transformations, are key to their utility in synthetic chemistry. The reactions of zinc enolates derived from bromoalkanones with bromochromen-2-ones illustrate the reactivity of chromene derivatives under certain conditions (V. V. Shchepin et al., 2006).
Safety and Hazards
Future Directions
There is limited information available on “7-[(4-bromobenzyl)oxy]-6-chloro-4-propyl-2H-chromen-2-one”, indicating that there is much to be explored about this compound. Future research could focus on its synthesis, properties, and potential applications. For instance, a related compound has shown potential as a lead for the synthesis of more effective hybrids .
properties
IUPAC Name |
7-[(4-bromophenyl)methoxy]-6-chloro-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrClO3/c1-2-3-13-8-19(22)24-17-10-18(16(21)9-15(13)17)23-11-12-4-6-14(20)7-5-12/h4-10H,2-3,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCMOHSSNJSKLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(4-bromobenzyl)oxy]-6-chloro-4-propyl-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5215059.png)

![N~1~-(2,6-difluorophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5215081.png)
![1,2-dichloro-3-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5215089.png)
![1-[3-(2-chlorophenyl)acryloyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5215096.png)
![2-({[3-(ethoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3-nitrobenzoic acid](/img/structure/B5215107.png)

![{1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-pyrrolidinyl}methanol](/img/structure/B5215110.png)
![1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5215112.png)
![diisopropyl 2,6-dimethyl-4-[5-(2-nitrophenyl)-2-furyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5215119.png)

![methyl {1,5-dimethyl-9-oxo-7-[(propylamino)carbonothioyl]-3,7-diazabicyclo[3.3.1]non-3-yl}(oxo)acetate](/img/structure/B5215145.png)
![bis[2-(dibenzylamino)ethyl] succinate](/img/structure/B5215149.png)
![N-(2-methoxyphenyl)-6-methyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5215162.png)